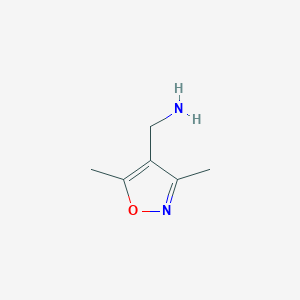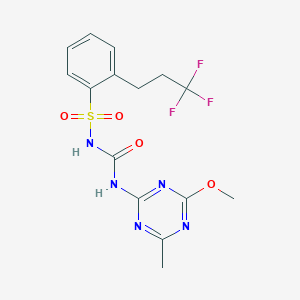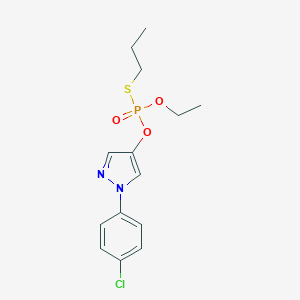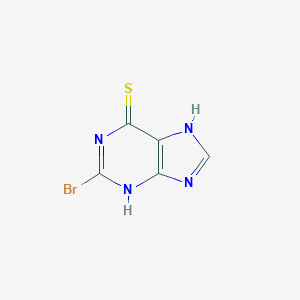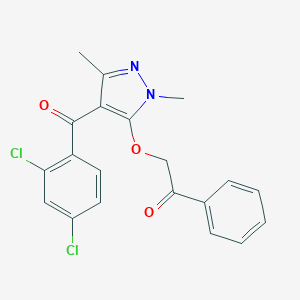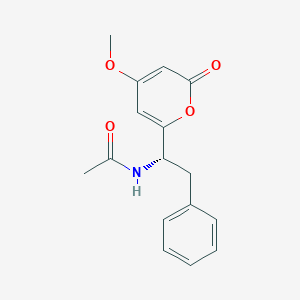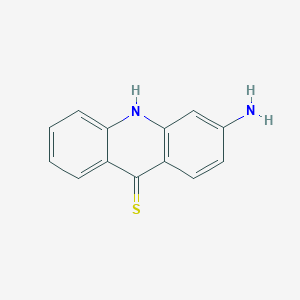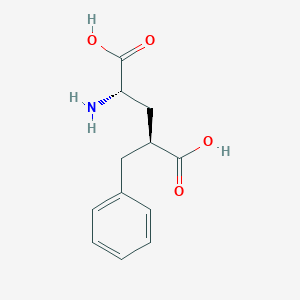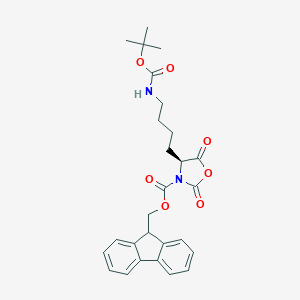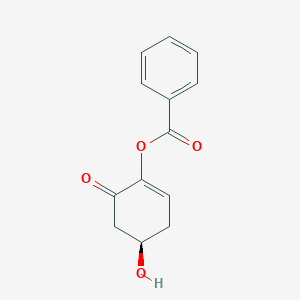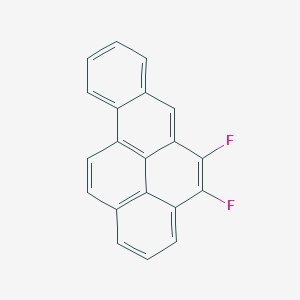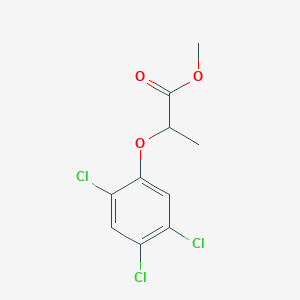![molecular formula C56H63Cl2N5O8S2 B166766 (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine CAS No. 133276-53-6](/img/structure/B166766.png)
(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine involves the inhibition of specific enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cellular processes and potentially the development of new drugs.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine have been studied in vitro and in vivo. It has been shown to have anti-cancer effects, as well as effects on cellular processes such as apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine in lab experiments include its potential as a tool for studying enzyme inhibition and its anti-cancer effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine. These include further research into its mechanism of action and potential applications in drug development, as well as its use in combination with other compounds for enhanced therapeutic effects. Additionally, its potential as a tool for studying epigenetic modifications and gene expression could also be explored.
In conclusion, (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine is a promising compound for scientific research, particularly in the field of medicinal chemistry. Its potential applications in drug development and its effects on cellular processes make it an interesting subject for further study.
Synthesemethoden
The synthesis of (E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it involves the reaction of several starting materials to produce the final product.
Wissenschaftliche Forschungsanwendungen
(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, which could make it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
133276-53-6 |
|---|---|
Produktname |
(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine |
Molekularformel |
C56H63Cl2N5O8S2 |
Molekulargewicht |
1069.2 g/mol |
IUPAC-Name |
(E)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine |
InChI |
InChI=1S/2C25H25ClN2O4S.C6H13N/c2*26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21;7-6-4-2-1-3-5-6/h2*3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30);6H,1-5,7H2/b2*24-5+; |
InChI-Schlüssel |
GCPNGFCWFJEPEO-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(CC1)N.C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1CCC(CC1)N.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCC(CC1)N.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl.C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Synonyme |
5-Hexenoic acid, 6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl )-6-(3-pyridinyl)-, compd. with cyclohexanamine (2:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



